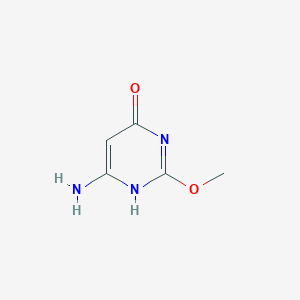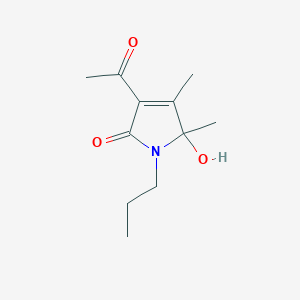
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) is a chemical compound that belongs to the pyrrolone family. It is a derivative of a natural product, which has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and physiological effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in cells and tissues. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) in lab experiments include its potent biological activity and its ability to modulate multiple pathways. However, its limitations include its complex synthesis method and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of this compound. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is to study its mechanism of action in more detail, to better understand how it modulates various pathways. Additionally, it may be interesting to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) can be synthesized through a multi-step process from a natural product. The synthesis involves the use of several reagents and catalysts, and the final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been studied as a potential treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
186379-46-4 |
|---|---|
Produktname |
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-acetyl-5-hydroxy-4,5-dimethyl-1-propylpyrrol-2-one |
InChI |
InChI=1S/C11H17NO3/c1-5-6-12-10(14)9(8(3)13)7(2)11(12,4)15/h15H,5-6H2,1-4H3 |
InChI-Schlüssel |
WXCAOWHZYDRIQV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Kanonische SMILES |
CCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Synonyme |
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)


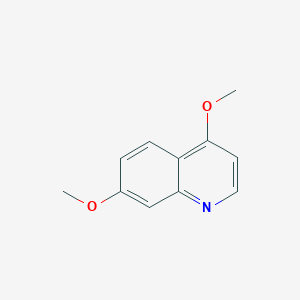

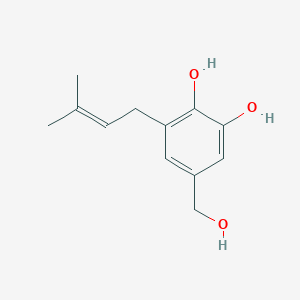


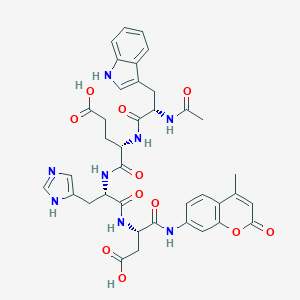
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)
